3-Tert-butylcyclobutane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

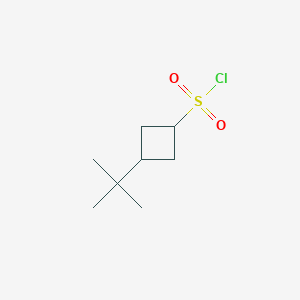

3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2361634-83-3 . It has a molecular weight of 210.72 . The IUPAC name for this compound is 3-(tert-butyl)cyclobutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-Tert-butylcyclobutane-1-sulfonyl chloride is 1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclobutane ring with a tert-butyl group and a sulfonyl chloride group attached .科学的研究の応用

Synthesis of Heterocyclic and Bicyclic Compounds

The synthesis of heterocyclic and bicyclic compounds is a significant application of 3-Tert-butylcyclobutane-1-sulfonyl chloride. For instance, the chemical serves as an intermediate in creating quinoline silyloxymethylsulfones, which can further lead to various sulfonyl derivatives like sulfones, sulfonamides, and sulfonyl fluorides. This process involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively furnish C2-substituted sulfones. The broad applicability of this method extends to a wide array of quinoline and isoquinoline functionality, indicating its significance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

Solid-Phase Synthesis

The compound is utilized in solid-phase synthesis, specifically in creating disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination with concurrent detachment from the resin. The significance of this method is highlighted by its ability to produce oxazolidinones of high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).

Sulfonyl Chloride as a Reactant

3-Tert-butylcyclobutane-1-sulfonyl chloride is used as a reactant in synthesizing various chemical compounds. For example, it's involved in the synthesis of partially fluorinated monomers and polymers for ion-exchange resins. The compound demonstrates versatility by reacting with aromatic alkenes to produce β-ketosulfones, indicating its role in creating complex organic molecules with potential applications in materials science and pharmaceuticals (Feiring, Wonchoba, & Rozen, 1999).

Catalysis and Polymerization

Catalysis in Polymerization

The compound is noted for its role in catalysis, particularly in the polymerization of ε-caprolactone and trimethylene carbonate. Its usage in creating magnesium complexes incorporated by sulfonate phenoxide ligands showcases its importance in producing polymers with expected molecular weights and narrow polydispersity indices, highlighting its utility in the field of polymer chemistry (Chen, Liu, Lin, & Ko, 2010).

Applications in Organic Synthesis

In Organic Synthesis

3-Tert-butylcyclobutane-1-sulfonyl chloride is instrumental in various organic synthesis processes. For example, it's used in the solid-phase synthesis of strain-release reagents from methyl sulfones, highlighting its role in facilitating the creation of highly reactive and stable compounds used in more complex chemical synthesis processes (Jung & Lindsay, 2022).

特性

IUPAC Name |

3-tert-butylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBFGQJIZZOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylcyclobutane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)